Product packaging for 2,4-Dibromo-1-ethylbenzene(Cat. No.:)

2,4-Dibromo-1-ethylbenzene

Cat. No.: B12982637
M. Wt: 263.96 g/mol
InChI Key: KSHOAMYVHOIVHU-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-ethylbenzene is an organic compound with the molecular formula C8H8Br2 and a molecular weight of 263.96 g/mol . It is a dibrominated ethylbenzene derivative where bromine atoms are situated at the 2 and 4 positions of the aromatic ring. This compound is supplied for research and development purposes only and is not intended for diagnostic or therapeutic applications. As a specialty chemical, this compound serves as a versatile synthetic intermediate and building block in organic chemistry. Brominated aromatics like this are valuable in materials science, particularly in the development of ligands for catalytic systems. For instance, structurally similar dibromophenol compounds have been utilized in the synthesis of amine bis(phenolate) ligands, which form highly active and stereospecific catalysts for the polymerization of alpha-olefins . The specific substitution pattern on the benzene ring makes it a potential precursor for constructing complex molecules with targeted properties, useful in the synthesis of polymers and advanced materials . Researchers can leverage the reactivity of the bromine atoms for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Br2 B12982637 2,4-Dibromo-1-ethylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8Br2

Molecular Weight

263.96 g/mol

IUPAC Name

2,4-dibromo-1-ethylbenzene

InChI

InChI=1S/C8H8Br2/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3

InChI Key

KSHOAMYVHOIVHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2,4 Dibromo 1 Ethylbenzene

Regioselective Bromination Strategies

Regioselectivity is a critical factor in the synthesis of 2,4-dibromo-1-ethylbenzene, ensuring that the bromine atoms are introduced at the correct positions on the benzene (B151609) ring. The directing effects of the ethyl group fundamentally govern the outcome of these bromination reactions.

Electrophilic aromatic substitution (EAS) is the most common and direct method for synthesizing aryl bromides. nih.gov In this approach, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. pearson.com For the synthesis of this compound, the key is the directing effect of the ethyl group already present on the benzene ring.

The ethyl group is an activating group and an ortho, para-director. youtube.comyoutube.com This means it increases the reactivity of the benzene ring towards electrophilic attack and directs incoming electrophiles, such as the bromonium ion (Br+), to the positions ortho (C2, C6) and para (C4) to the ethyl group. youtube.comyoutube.com

The reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the Br-Br bond, generating a strong electrophile that can attack the aromatic ring. youtube.commsu.edu The initial bromination of ethylbenzene (B125841) yields a mixture of ortho-bromoethylbenzene and para-bromoethylbenzene, with the para isomer often predominating due to reduced steric hindrance. youtube.comdoubtnut.com

To achieve dibromination, stronger reaction conditions or an excess of the brominating agent is used. The second bromine atom is then added to the monobrominated intermediate. The directing effects of both the ethyl group (ortho, para-directing) and the first bromine atom (also ortho, para-directing, though deactivating) must be considered. When starting from 4-bromo-1-ethylbenzene, both substituents direct the incoming electrophile to the C2 position, leading to the desired this compound product.

Various brominating agents and conditions can be employed to optimize regioselectivity. nih.gov For instance, N-bromosuccinimide (NBS) in the presence of a catalyst like silica (B1680970) gel can be an effective reagent for regioselective aromatic brominations. nih.gov

Table 1: Reagents for Electrophilic Aromatic Bromination

Reagent System Description Selectivity
Br₂ / FeBr₃ Classical method for aromatic bromination. youtube.com Yields a mixture of ortho and para products; further bromination can occur. doubtnut.com
N-Bromosuccinimide (NBS) / Silica Gel A solid-supported reagent that can offer improved regioselectivity. nih.gov Often used for selective monobromination, but can be adapted for di-substitution.

Radical bromination offers a different pathway that contrasts with electrophilic substitution. When ethylbenzene is treated with bromine in the presence of light (UV) or a radical initiator, the substitution occurs not on the aromatic ring, but on the ethyl side-chain. pearson.comyoutube.comma.edu This reaction proceeds via a free radical mechanism. pearson.comdoubtnut.com

The process involves three main stages:

Initiation: UV light causes the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•). doubtnut.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position (the carbon atom of the ethyl group directly attached to the benzene ring) of ethylbenzene. pearson.comaskfilo.com This is the most favorable position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. youtube.com The benzylic radical then reacts with another Br₂ molecule to form the product, (1-bromoethyl)benzene, and a new bromine radical, which continues the chain reaction. pearson.comdoubtnut.com

Termination: The reaction ceases when two radicals combine. ma.edu

This pathway predominantly yields (1-bromoethyl)benzene. oregonstate.edureddit.com It does not directly produce this compound, where the bromine atoms are substituted on the aromatic ring. However, the products of radical bromination can serve as precursors in subsequent multi-step synthetic sequences.

Multistep Synthesis from Simpler Precursors

A common and logical strategy for preparing this compound starts with the readily available precursor, ethylbenzene. The synthesis involves a sequence of two electrophilic aromatic substitution reactions. doubtnut.com

Step 1: Monobromination of Ethylbenzene. The first step is the bromination of ethylbenzene using Br₂ and a Lewis acid catalyst like FeBr₃. As the ethyl group is an ortho, para-director, this reaction produces a mixture of 2-bromo-1-ethylbenzene and 4-bromo-1-ethylbenzene. The para isomer, 4-bromo-1-ethylbenzene, is typically the major product due to less steric hindrance and is often separated for the next step. doubtnut.com

Step 2: Bromination of 4-bromo-1-ethylbenzene. The isolated 4-bromo-1-ethylbenzene is then subjected to a second bromination reaction. In this intermediate, both the ethyl group (at C1) and the bromine atom (at C4) are ortho, para-directors. The ethyl group directs incoming electrophiles to positions 2 and 6, while the bromine atom directs to positions 2 and 6. Both groups reinforce the direction of the second bromine atom to the C2 position (which is ortho to the ethyl group and ortho to the bromine). This concerted directing effect leads to the selective formation of the final product, this compound.

This retrosynthetic approach, where the synthesis is planned backward from the target molecule, is crucial for designing effective routes for polysubstituted aromatic compounds. libretexts.orglibretexts.org

Table 2: Example of a Multistep Synthesis Pathway

Step Starting Material Reagents Major Intermediate/Product
1 Ethylbenzene Br₂, FeBr₃ 4-Bromo-1-ethylbenzene doubtnut.com

While less common for this specific compound, substituted benzene rings can be constructed through ring-forming reactions or assembled via modern cross-coupling methodologies. Ring-closure reactions, such as the Diels-Alder reaction followed by subsequent transformations, can in principle be used to create highly substituted benzene rings from acyclic precursors. nih.gov

More prevalent in modern organic synthesis are palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. beilstein-journals.org These methods are powerful tools for forming carbon-carbon bonds. For instance, one could envision a synthesis starting with a pre-functionalized benzene ring containing two bromine atoms, such as 1,3-dibromobenzene. A subsequent cross-coupling reaction with a suitable ethylating agent could potentially introduce the ethyl group. However, controlling the regioselectivity of such a reaction on a dibrominated substrate can be challenging and often depends on the relative reactivity of the C-Br bonds and the specific catalytic system employed. researchgate.net For example, the Suzuki cross-coupling reaction of 2,4-dibromopyridine (B189624) shows that selective reaction at one of the bromine sites is possible. researchgate.net Such strategies are particularly valuable for creating complex molecules where direct substitution methods are not feasible. nih.gov

Novel Synthetic Routes and Catalytic Approaches

Research into the synthesis of halogenated aromatic compounds continues to focus on developing more efficient, selective, and environmentally benign methods. This includes the exploration of new catalysts and reaction media that can improve the regioselectivity of bromination and avoid the use of harsh reagents.

For electrophilic bromination, the use of zeolites as catalysts has been shown to induce high para-selectivity in the bromination of substrates like toluene, which could be applicable to ethylbenzene. nih.gov The defined pore structure of zeolites can sterically control the transition state of the reaction, favoring the formation of the less bulky para isomer.

In the realm of cross-coupling, advancements are continually being made in catalyst design. The development of specific palladium-phosphine complexes has enabled highly selective cross-coupling reactions of substrates like 1,1-dibromoethylenes. nih.govsemanticscholar.org While not a direct synthesis of this compound, these advancements demonstrate the high level of control that can be achieved in C-C bond formation with polyhalogenated compounds. The choice of ligand and reaction conditions can be tuned to favor the formation of one product over others, which is a key principle that could be applied to the synthesis of complex substituted benzenes. semanticscholar.org

Exploration of Transition Metal-Catalyzed Coupling in Synthesis

While direct bromination of ethylbenzene is a common route to this compound, modern synthetic strategies increasingly employ transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. researchgate.netwhiterose.ac.uk These methods offer alternative pathways that can provide greater control over regioselectivity and may be suitable for the synthesis of derivatives of this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are powerful tools in organic synthesis. nobelprize.org In the context of synthesizing substituted this compound derivatives, these reactions would typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

For instance, a hypothetical Suzuki-Miyaura coupling to introduce a substituent at a specific position on the this compound scaffold could involve the reaction of a boronic acid or ester with one of the bromine atoms. The general mechanism for such a reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

The Heck reaction provides a method for the arylation of alkenes. While not a direct route to this compound itself, it could be employed to functionalize the molecule by coupling one of the bromo-positions with an alkene. The Negishi coupling, which utilizes organozinc reagents, offers another versatile option for forming C-C bonds and could be adapted for the synthesis of derivatives. nobelprize.org

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions, influencing reaction rates, yields, and selectivity. whiterose.ac.uk While specific applications of these methods for the direct synthesis of this compound are not extensively documented in the provided literature, their general utility in the synthesis of polysubstituted aromatic compounds suggests their potential applicability.

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction NameOrganometallic ReagentOrganic Halide/TriflateCatalystKey Features
Suzuki-Miyaura Coupling Organoboron compoundsAryl/vinyl halidesPalladium complexMild conditions, high functional group tolerance
Heck Reaction AlkeneAryl/vinyl halidesPalladium complexForms substituted alkenes
Negishi Coupling Organozinc compoundsAryl/vinyl halidesPalladium or Nickel complexHigh reactivity, broad scope

Stereochemical Considerations in Synthetic Pathways

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, in the direct synthesis of this compound, there are no stereochemical considerations such as enantioselectivity or diastereoselectivity.

However, stereochemistry can become a relevant factor when considering reactions involving the ethyl side chain or in the synthesis of chiral derivatives of this compound. For example, a free radical bromination of ethylbenzene can lead to the formation of 1-bromo-1-phenylethane, which is a chiral molecule containing a stereocenter at the benzylic carbon. In the absence of a chiral influence, such a reaction would produce a racemic mixture of (R)- and (S)-enantiomers. youtube.com

If a synthetic pathway were designed to produce a chiral derivative of this compound, for instance by introducing a chiral substituent via a cross-coupling reaction or by modifying the ethyl group to create a stereocenter, then enantioselective or diastereoselective methods would be necessary to control the stereochemical outcome. This could involve the use of chiral catalysts, chiral auxiliaries, or chiral resolving agents.

Purification and Isolation Techniques in Advanced Synthesis

The purification and isolation of this compound from reaction mixtures are critical steps to obtain a product of high purity. Advanced techniques are often employed to separate the desired isomer from unreacted starting materials, byproducts, and other isomers.

Crystallization is a common and effective method for the purification of solid organic compounds. The choice of solvent is crucial, as the desired compound should have high solubility at an elevated temperature and low solubility at a lower temperature, while impurities should either remain in solution or be insoluble at all temperatures. For brominated aromatic compounds, various solvents can be screened to find the optimal conditions for recrystallization.

Chromatographic techniques are powerful tools for the separation of complex mixtures.

Preparative High-Performance Liquid Chromatography (HPLC) can be used for the isolation of high-purity compounds. Chiral stationary phases (CSPs) are employed for the separation of enantiomers, which would be relevant for chiral derivatives of this compound. phenomenex.commdpi.comsigmaaldrich.comnih.gov For the purification of the achiral this compound, reversed-phase or normal-phase chromatography with appropriate columns and mobile phases would be utilized.

Supercritical Fluid Chromatography (SFC) is a greener alternative to HPLC that uses supercritical carbon dioxide as the primary mobile phase. waters.comyoutube.comchromatographyonline.comnih.gov It offers advantages in terms of speed and reduced solvent consumption and is particularly effective for both chiral and achiral separations.

Zone refining is a specialized purification technique for obtaining materials of very high purity. britannica.comamericanlaboratory.comyoutube.commdpi.commdpi.com It is based on the principle that impurities are typically more soluble in the molten state of a substance than in its solid state. A narrow molten zone is passed through a solid sample, causing impurities to be swept along with the molten zone, leaving behind a purer solid. This method is particularly useful for the final purification of organic and inorganic compounds to achieve ultra-high purity.

Table 2: Advanced Purification Techniques

TechniquePrinciple of SeparationApplications
Crystallization Differential solubilityPurification of solid compounds
Preparative HPLC Differential partitioning between a stationary and mobile phaseIsolation of high-purity compounds, separation of isomers
Supercritical Fluid Chromatography (SFC) Partitioning using a supercritical fluid mobile phaseChiral and achiral separations, "green" purification
Zone Refining Segregation of impurities at a solid-liquid interfaceUltra-purification of crystalline solids

Chemical Reactivity and Transformation Pathways of 2,4 Dibromo 1 Ethylbenzene

Reactivity of Aryl Bromine Bonds

The two bromine atoms attached to the aromatic ring are key to the molecule's versatility, enabling a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution Mechanisms

Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. wikipedia.org However, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orglibretexts.org The reaction generally proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a bromide) to form the Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups positioned ortho or para to the leaving group is crucial as they stabilize the negative charge of this intermediate through resonance. libretexts.org In 2,4-dibromo-1-ethylbenzene, the bromine atoms themselves are electron-withdrawing, but the ethyl group is weakly electron-donating. Without strong activating groups like a nitro group, this compound is generally unreactive towards traditional SNAr reactions under standard conditions. More forcing conditions or the use of highly potent nucleophiles would be necessary to facilitate such a transformation.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Utilizing Bromine Substituents

The bromine substituents on this compound are excellent handles for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon bonds. yonedalabs.com

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.com this compound can participate in Suzuki coupling, where one or both bromine atoms are replaced by an aryl, vinyl, or alkyl group from the boronic acid partner. yonedalabs.comnih.gov The differing reactivity of the two bromine atoms, influenced by their electronic and steric environments, can potentially allow for selective, sequential couplings under carefully controlled conditions. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. libretexts.org A palladium catalyst facilitates the reaction, which typically includes a base. libretexts.orgorgchemres.org this compound can serve as the aryl halide component, reacting with various alkenes to introduce vinyl groups onto the benzene (B151609) ring at the positions of the bromine atoms. rsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov this compound can be coupled with terminal alkynes via the Sonogashira reaction to synthesize substituted alkynylarenes. washington.edu The relative reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl, making the bromine atoms in this compound suitable for this transformation. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions with this compound

Reaction Coupling Partner Catalyst System General Product
Suzuki-Miyaura Ar-B(OH)₂ Pd catalyst, Base Substituted biaryls
Heck Alkene Pd catalyst, Base Substituted styrenes
Sonogashira Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Base Alkynylarenes

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This is most commonly achieved using highly electropositive metals or organometallic reagents, such as organolithium compounds (e.g., n-butyllithium). wikipedia.orgresearchgate.net

The reaction of this compound with an organolithium reagent like n-butyllithium would lead to the exchange of one of the bromine atoms for a lithium atom. This process forms a highly reactive aryllithium intermediate. The rate of exchange typically follows the trend I > Br > Cl. princeton.edu This newly formed organometallic reagent can then be treated with a variety of electrophiles to introduce a wide range of functional groups onto the aromatic ring. This two-step sequence—metal-halogen exchange followed by electrophilic quench—is a powerful strategy for the functionalization of aryl halides. acs.orgclockss.org

Transformations of the Ethyl Group

The ethyl group attached to the dibrominated benzene ring also provides a site for chemical modification, primarily at the benzylic position.

Benzylic Functionalization and Derivatives

The carbon atom of the ethyl group directly attached to the benzene ring is known as the benzylic carbon. The C-H bonds at this position are weaker than typical alkyl C-H bonds because radical, cationic, or anionic intermediates at this site are stabilized by resonance with the aromatic ring. masterorganicchemistry.com

This inherent reactivity allows for selective functionalization. For instance, benzylic C-H bonds can undergo free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). masterorganicchemistry.com This would convert the ethyl group into a bromoethyl group, yielding 1-(1-bromoethyl)-2,4-dibromobenzene. This new aliphatic bromine can then serve as a leaving group in nucleophilic substitution reactions or as a precursor for other derivatives. wisc.edu Furthermore, methods for direct benzylic C-H amination and etherification have been developed, often proceeding through radical intermediates generated by catalysts. researchgate.netchemrxiv.orgscispace.com

Oxidation and Reduction Chemistry of the Alkyl Side Chain

The ethyl group of this compound can be oxidized under vigorous conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic position. masterorganicchemistry.com If there is at least one benzylic hydrogen, the entire alkyl chain is typically cleaved and oxidized to a carboxylic acid. masterorganicchemistry.com Thus, oxidation of this compound would be expected to yield 2,4-dibromobenzoic acid.

Conversely, reduction chemistry on the alkyl side chain is less common as the ethyl group is already fully saturated. However, the aryl bromine bonds can be targeted for reduction. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or other reductive methods could potentially remove the bromine atoms, leading to ethylbenzene (B125841).

Table 2: Summary of Transformations of the Ethyl Group

Reaction Type Reagent(s) Product Functional Group
Benzylic Bromination N-Bromosuccinimide (NBS), Initiator Bromoethyl
Benzylic Oxidation KMnO₄, heat Carboxylic acid

Reaction Cascade and Domino Processes Involving this compound

Reaction cascades, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single operation without the need to isolate intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. acs.org While specific cascade reactions commencing directly from this compound are not extensively documented in dedicated studies, its structure lends itself to participation in such sequences, typically through metal-catalyzed cross-coupling reactions.

The two bromine atoms at positions 2 and 4 of the benzene ring provide distinct handles for sequential or domino-style functionalization. Palladium- and copper-catalyzed reactions are foremost among the methods used to construct complex molecular architectures from aryl halides. rsc.orgnih.govrsc.org For instance, a hypothetical domino reaction could involve the sequential coupling of two different reactants at the C2 and C4 positions.

Potential Domino Reaction Pathways:

Palladium-Catalyzed Cross-Coupling Cascades: this compound could theoretically undergo a domino Sonogashira coupling, followed by an intramolecular cyclization. In such a sequence, one bromine atom would first react with a terminal alkyne. The resulting intermediate, still bearing the second bromine atom, could then undergo an intramolecular cyclization if a suitable nucleophile is present on the newly introduced alkyne substituent. The success of such a cascade would be highly dependent on the reaction conditions and the nature of the coupling partners. researchgate.netrsc.org

Copper-Catalyzed Multicomponent Reactions: Copper-catalyzed domino reactions are known to be effective for the synthesis of various heterocyclic compounds. rsc.orgorganic-chemistry.orgnih.gov It is conceivable that this compound could be a substrate in a one-pot, multicomponent reaction leading to the formation of complex polycyclic structures. For example, a reaction involving an amine and another coupling partner could lead to the formation of new rings fused to the original benzene ring.

While these examples are based on established reactivity patterns of similar dihaloarenes, specific and detailed research on such cascade processes for this compound is limited. The development of such reactions would be a valuable contribution to synthetic organic chemistry.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity

Regioselectivity refers to the preference for bond formation at one position over another. In the context of this compound, regioselectivity is a key consideration in reactions that differentiate between the two bromine atoms or the available positions on the benzene ring for further substitution.

The electronic environment of the two bromine atoms is different. The bromine at C4 is in a para position to the ethyl group, while the bromine at C2 is in an ortho position. This electronic and steric difference can be exploited to achieve regioselective reactions. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling, the oxidative addition step is often sensitive to the steric and electronic nature of the carbon-halogen bond. It has been observed in other dihaloarenes that the reaction can occur preferentially at one halogen position over the other. ipb.pt For this compound, it is plausible that a bulky catalyst might preferentially react at the less sterically hindered C4 position.

Further electrophilic aromatic substitution on the this compound ring would also be governed by the directing effects of the existing substituents. The ethyl group is an ortho-, para-director, while the bromine atoms are also ortho-, para-directing but deactivating. The interplay of these effects would determine the position of any new substituent.

Stereoselectivity

Stereoselectivity is the preferential formation of one stereoisomer over another. For reactions involving this compound, stereoselectivity becomes relevant when a new chiral center is created. Since this compound itself is achiral, the introduction of stereoselectivity would require the use of chiral reagents or catalysts.

An example where stereoselectivity could be introduced is in the synthesis of derivatives via reactions at the benzylic position of the ethyl group. While the C-H bonds at the benzylic position are generally less reactive than the aromatic C-Br bonds, they can be functionalized under specific conditions, for instance, through radical reactions. If such a reaction were to introduce a new substituent at the benzylic carbon, a racemic mixture of enantiomers would be formed unless a chiral catalyst or reagent is employed to influence the stereochemical outcome.

Furthermore, if this compound were to be used as a precursor in a multi-step synthesis, any reaction that creates a stereocenter would require careful control to achieve the desired stereoisomer. For example, if one of the bromine atoms is replaced by a group that is then modified to create a chiral center, the stereochemical course of that modification would be critical.

Currently, there is a lack of specific, published research focusing on the stereoselective transformations of this compound. However, the principles of asymmetric synthesis are well-established and could certainly be applied to this molecule to generate chiral derivatives. nih.govbeilstein-journals.org

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms.

Quantitative Nuclear Magnetic Resonance (qNMR) serves as a precise and direct method for monitoring the progress of chemical reactions and determining the relative ratios of products without the need for chromatographic separation. In the synthesis of 2,4-Dibromo-1-ethylbenzene, such as through the electrophilic bromination of ethylbenzene (B125841), a mixture of regioisomers (e.g., ortho, meta, para-substituted products) can be formed.

The determination of the product ratio relies on the integration of specific, well-resolved signals in the ¹H NMR spectrum that are unique to each isomer. sciepub.com For the dibrominated ethylbenzene products, the aromatic protons are in distinct chemical environments, giving rise to signals in different regions of the spectrum. By carefully selecting non-overlapping peaks corresponding to each isomer and comparing their integral values, the molar ratio can be accurately calculated. sciepub.com This method is faster and often more direct than gas chromatography for analyzing crude reaction mixtures. sciepub.com For accurate quantification, a clean and horizontal baseline is essential for the integral readout. sciepub.com

Table 1: Illustrative ¹H NMR Data for Quantitative Analysis of a Hypothetical Dibromoethylbenzene Isomer Mixture This table is based on general principles of NMR spectroscopy for illustrative purposes.

IsomerDiagnostic Proton Signal (ppm)MultiplicityIntegral ValueMolar Ratio (%)
This compound~7.6 (H-3)d (doublet)1.0050
2,6-Dibromo-1-ethylbenzene~7.5 (H-3, H-5)d (doublet)0.6030
3,5-Dibromo-1-ethylbenzene~7.4 (H-2, H-6)d (doublet)0.4020

While 1D NMR provides essential information, complex structures or spectra with significant signal overlap necessitate the use of multi-dimensional NMR techniques. For this compound, 2D NMR experiments like COSY, HSQC, and HMBC are used to confirm the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. youtube.com In the COSY spectrum of this compound, a cross-peak would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. researchgate.net Correlations would also be visible between the adjacent aromatic protons (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. emerypharma.com It is invaluable for assigning the ¹³C spectrum. For this compound, the HSQC spectrum would show correlations between the methyl protons and the methyl carbon, the methylene protons and the methylene carbon, and each aromatic proton with its respective aromatic carbon.

Table 2: Expected 2D NMR Correlations for this compound

Proton (¹H)COSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
-CH₂--CH₃-CH₂--CH₃, C-1, C-2, C-6
-CH₃-CH₂--CH₃-CH₂-, C-1
H-3NoneC-3C-1, C-2, C-4, C-5
H-5H-6C-5C-1, C-3, C-4
H-6H-5C-6C-1, C-2, C-4, C-5

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes. youtube.com These two techniques are often complementary; molecular vibrations that are strong in an IR spectrum may be weak in a Raman spectrum, and vice versa. spectroscopyonline.comthermofisher.com

For this compound, the spectra would exhibit characteristic bands corresponding to the vibrations of the ethyl group and the substituted benzene (B151609) ring.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations appear at higher frequencies, typically between 3000-3100 cm⁻¹.

C=C Stretching: The aromatic ring's C=C stretching vibrations typically produce a series of bands in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibrations are found in the far-infrared region, usually between 500-700 cm⁻¹. The exact positions can provide insight into the substitution pattern on the ring.

Bending Vibrations: Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region are often characteristic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, specific patterns are expected.

The analysis of these vibrational modes, often aided by computational calculations (e.g., DFT), allows for detailed conformational and bonding analysis of the molecule. nih.govresearchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound Based on typical frequency ranges for functional groups.

Vibrational ModeApproximate Frequency (cm⁻¹)Expected Intensity (IR/Raman)
Aromatic C-H Stretch3100-3000Medium/Strong
Aliphatic C-H Stretch3000-2850Strong/Strong
Aromatic C=C Stretch1600-1450Medium-Strong/Medium-Strong
CH₂/CH₃ Bending1470-1370Medium/Medium
Aromatic C-H Out-of-Plane Bend900-800Strong/Weak
C-Br Stretch700-500Strong/Strong

Mass Spectrometry Techniques for Product Analysis and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high precision (typically to several decimal places). libretexts.org This accuracy allows for the determination of a molecule's elemental formula. While low-resolution MS might identify the nominal mass of C₈H₈Br₂ as 264, HRMS can distinguish it from other molecules with the same nominal mass by utilizing the precise masses of the constituent isotopes (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ⁷⁹Br = 78.91834 amu). libretexts.org

The theoretical exact mass of the molecular ion [C₈H₈⁷⁹Br₂]⁺ is 261.89928 Da. nih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the elemental formula C₈H₈Br₂. nih.gov

Table 4: HRMS Comparison of Isobaric Species

Molecular FormulaNominal Mass (amu)Exact Mass (Da)
C₈H₈⁷⁹Br₂ (this compound)262261.89928
C₁₂H₁₁⁷⁹BrO₂262262.00000

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to study the fragmentation of a selected precursor ion. unt.edu In an MS/MS experiment, the molecular ion of this compound ([C₈H₈Br₂]⁺) would be isolated in the first stage. In the second stage, this ion is fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. unt.edu The fragmentation pattern serves as a "molecular fingerprint" that helps to confirm the structure. cdc.govnih.gov

For ethylbenzene and its derivatives, a common and dominant fragmentation pathway is the loss of a methyl radical (•CH₃) via benzylic cleavage to form a stable tropylium-like cation. docbrown.info

A plausible fragmentation pathway for this compound would be:

Loss of a methyl radical (•CH₃): [C₈H₈Br₂]⁺• → [C₇H₅Br₂]⁺ + •CH₃ (m/z 262/264/266 → m/z 247/249/251)

This primary fragment ion, the dibromobenzyl cation, could undergo further fragmentation, such as the loss of a bromine atom or HBr, to provide additional structural information. Analyzing these pathways provides robust confirmation of the ethylbenzene backbone and the presence of two bromine substituents. nih.gov

Table 5: Predicted MS/MS Fragmentation for the Molecular Ion of this compound ([C₈H₈⁷⁹Br₂]⁺•)

Precursor Ion (m/z)Neutral LossProduct Ion FormulaProduct Ion (m/z)
261.9•CH₃[C₇H₅Br₂]⁺246.9
246.9Br•[C₇H₅Br]⁺167.9
246.9HBr[C₇H₄Br]⁺166.9

UV-Visible Absorption and Emission Spectroscopy for Electronic Structure Investigations

The electronic spectrum of this compound is expected to be dominated by π → π* transitions within the benzene ring. The presence of two bromine atoms, which are auxochromes, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. This is due to the lone pairs of electrons on the bromine atoms extending the conjugated system through resonance, thereby lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The ethyl group, being a weak activating group, is expected to have a minor influence on the absorption spectrum.

Based on data for similar brominated benzene derivatives, the primary absorption bands for this compound are predicted to occur in the UVA range. For comparison, the UV-Vis spectrum of ethylbenzene shows absorption peaks around 205 nm. researchgate.net The introduction of bromine atoms is known to shift these peaks to longer wavelengths. For instance, theoretical studies on 2,4'-dibromoacetophenone (B128361) have shown absorption maxima in various solvents, indicating the influence of both substitution and solvent polarity on the electronic transitions. researchgate.net

A summary of expected UV-Visible absorption data for this compound is presented below, based on general principles and data from analogous compounds. It is crucial to note that these are estimations and await experimental verification.

Parameter Predicted Value Range Transition Type
λmax (Primary)270 - 290 nmπ → π
λmax (Secondary)210 - 230 nmπ → π
Molar Absorptivity (ε)Moderate to High-

This table is predictive and not based on experimental data for this compound.

Emission spectroscopic data (fluorescence and phosphorescence) for this compound is also not documented. The presence of heavy bromine atoms would likely lead to significant spin-orbit coupling, which could enhance the rate of intersystem crossing from the singlet excited state to the triplet state. This would be expected to result in weak fluorescence and potentially measurable phosphorescence at low temperatures.

X-ray Crystallography for Solid-State Structural Analysis

A definitive crystal structure of this compound determined by single-crystal X-ray diffraction has not been reported in publicly accessible crystallographic databases. Therefore, a detailed analysis of its solid-state packing, intermolecular interactions, and precise bond parameters is not possible at this time.

For comparative purposes, the crystal structures of other dibrominated aromatic compounds have been studied, revealing the importance of bromine-mediated intermolecular contacts in their solid-state assemblies. For example, studies on other brominated molecules have detailed various intermolecular interactions, including C-H...Br and Br...Br contacts, which significantly influence their crystal packing.

Below is a table of anticipated crystallographic parameters for this compound, based on typical values for organic compounds of similar size and composition. This information is purely hypothetical and awaits experimental determination.

Parameter Predicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (examples)
a (Å)5 - 10
b (Å)8 - 15
c (Å)10 - 20
α (°)90
β (°)90 - 110
γ (°)90
Z (molecules/unit cell)4

This table is predictive and not based on experimental data for this compound.

Computational and Theoretical Chemistry Studies of 2,4 Dibromo 1 Ethylbenzene

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2,4-Dibromo-1-ethylbenzene. These methods model the molecule's electronic structure to predict its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method widely used for investigating the structural and vibrational properties of organic molecules. sciepub.com For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. researchgate.netresearchgate.net This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

The optimized geometry of the benzene (B151609) ring is expected to be largely planar, with minor deviations caused by the bulky bromine and ethyl substituents. researchgate.net The carbon-carbon bond lengths within the aromatic ring are predicted to be intermediate between single and double bonds, a hallmark of aromaticity. researchgate.net

Once the geometry is optimized, the same DFT methods can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum is crucial for interpreting experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. By comparing the computed frequencies with experimental spectra, a detailed assignment of vibrational modes can be achieved. researchgate.net For instance, characteristic frequencies for C-H stretching, C-Br stretching, and aromatic C-C stretching can be precisely identified.

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on calculations for similar substituted benzene molecules.

Parameter Predicted Value
C-C (aromatic) Bond Length 1.39 - 1.41 Å
C-Br Bond Length ~1.90 Å
C-C (ethyl) Bond Length ~1.54 Å
C-H (aromatic) Bond Length ~1.08 Å
C-H (ethyl) Bond Length ~1.09 Å

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide another avenue for exploring the electronic properties of molecules from first principles, without reliance on empirical data. researchgate.net These calculations are essential for understanding the distribution of electrons within this compound and its resulting chemical reactivity.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability, while a small gap indicates that the molecule is more easily excited and more reactive.

Furthermore, these methods can map out the potential energy surface (PES) of the molecule. The PES is a multidimensional landscape that describes the energy of the molecule as a function of its geometry. By exploring this landscape, chemists can identify stable isomers, conformational minima, and the energy barriers that separate them. researchgate.net

Table 2: Calculated Electronic Properties of this compound Note: Values are hypothetical and for illustrative purposes.

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Ionization Potential 6.5 eV

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is indispensable for tracing the detailed pathways of chemical reactions involving this compound. It allows for the study of transient species and high-energy states that are difficult to observe experimentally.

A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state. youtube.com Locating this transition state on the potential energy surface is a primary goal of computational reaction modeling. Algorithms are employed to search for these "saddle points" on the energy landscape, which represent the maximum energy point along the minimum energy reaction path. mdpi.com

Once the transition state structure is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy barrier. This barrier is a key determinant of the reaction rate; a higher barrier corresponds to a slower reaction. For example, in the atmospheric oxidation of ethylbenzene (B125841) initiated by hydroxyl (OH) radicals, DFT calculations can determine the energy barriers for OH addition to different positions on the aromatic ring, revealing the most favorable reaction pathways. mdpi.com

Many chemical reactions can potentially yield multiple products. Computational chemistry provides a powerful tool for predicting which product is most likely to form (regioselectivity) and in what spatial orientation (stereoselectivity). This is achieved by calculating the activation energy barriers for all possible reaction pathways. The pathway with the lowest energy barrier is generally the one that is kinetically favored and will lead to the major product. oregonstate.edu

A classic example is the free-radical bromination of ethylbenzene. Computational models can be used to compare the stability of the radical intermediates formed by hydrogen abstraction from the aromatic ring, the methyl (-CH3) group, or the methylene (B1212753) (-CH2-) group. These calculations consistently show that the benzylic radical (formed by abstracting a hydrogen from the -CH2- group) is the most stable due to resonance delocalization. oregonstate.edu Consequently, the reaction pathway involving this intermediate has the lowest activation barrier, correctly predicting that bromination will occur predominantly at the benzylic position. oregonstate.edu

Table 3: Calculated Enthalpy Changes for Hydrogen Abstraction from Ethylbenzene by a Bromine Radical

Position of H Abstraction Net Enthalpy Change (ΔH°) Predicted Outcome
Aromatic C-H +4 kJ/mol Energetically unfavorable
Methyl (-CH3) C-H -59 kJ/mol Possible

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations introduce the dimensions of time and temperature. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior.

For this compound, a key application of MD is conformational analysis, particularly the rotation of the ethyl group around its bond to the aromatic ring. The simulation can reveal the relative energies of different rotational conformers (e.g., staggered vs. eclipsed) and the energy barriers to rotation. youtube.com This analysis helps to understand the flexibility of the molecule and the populations of different conformers at a given temperature. The most stable conformation is typically one where the ethyl group is oriented to minimize steric hindrance with the ortho-bromine atom.

MD simulations are also invaluable for studying intermolecular interactions. By simulating multiple molecules of this compound together, often in a simulated solvent, it is possible to observe how they interact with each other and their environment. These simulations can identify and quantify important non-covalent interactions, such as π-π stacking between benzene rings and halogen bonding, where a bromine atom on one molecule interacts with an electronegative atom on another. researchgate.net Understanding these interactions is crucial for predicting the bulk properties of the material, such as its crystal structure and boiling point.

Structure-Property Relationships Derived from Theoretical Studies

Theoretical studies, primarily employing density functional theory (DFT), provide a foundational understanding of how the specific arrangement of atoms in this compound dictates its physicochemical properties. The presence of two bromine atoms and an ethyl group on the benzene ring introduces significant electronic and steric effects that are crucial in determining its reactivity, polarity, and intermolecular interactions.

The ethyl group, being an electron-donating group, influences the electron density distribution across the aromatic ring. Conversely, the bromine atoms are electronegative and act as electron-withdrawing groups through the inductive effect, while also participating in resonance. The interplay of these opposing electronic influences creates a unique charge distribution, which can be quantified through computational analysis of molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Selected Calculated Molecular Properties of this compound

PropertyCalculated ValueSignificance
Dipole Moment~1.5 - 2.0 DIndicates a moderate polarity, influencing solubility and intermolecular forces.
HOMO EnergyNegative Value (e.g., -6.5 eV)Relates to the molecule's ability to donate electrons (ionization potential).
LUMO EnergyNegative Value (e.g., -0.8 eV)Relates to the molecule's ability to accept electrons (electron affinity).
HOMO-LUMO Gap~5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.

Note: The values presented in this table are illustrative and representative of what would be expected from DFT calculations for a molecule with this structure. Actual values would depend on the specific level of theory and basis set used in the computation.

Spectroscopic Parameter Prediction via Computational Methods

Computational chemistry is an indispensable tool for the prediction and interpretation of various spectroscopic data for this compound. By simulating the interaction of the molecule with electromagnetic radiation, researchers can obtain theoretical spectra that closely mirror experimental results.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated using DFT methods. These calculations provide a set of normal modes, each corresponding to a specific molecular vibration (e.g., C-H stretching, C=C ring stretching, C-Br stretching). The calculated frequencies and their corresponding intensities for both infrared (IR) and Raman spectra allow for the assignment of experimental spectral bands to specific atomic motions within the molecule. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in this compound can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them to a standard (e.g., tetramethylsilane). The predicted NMR spectra are invaluable for confirming the molecular structure and assigning signals in experimentally obtained spectra. The electronic environment of each nucleus, as influenced by the ethyl and bromine substituents, directly impacts its calculated chemical shift.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopy TypeParameterPredicted Value/RangeAssignment/Interpretation
¹H NMR Chemical Shift (δ)6.8 - 7.5 ppmAromatic protons, with distinct shifts due to bromine and ethyl group positioning.
Chemical Shift (δ)1.2 ppm (t), 2.6 ppm (q)Ethyl group protons (-CH₃ triplet, -CH₂ quartet).
¹³C NMR Chemical Shift (δ)115 - 145 ppmAromatic carbons, including carbons bonded to bromine and the ethyl group.
Chemical Shift (δ)15 ppm, 29 ppmEthyl group carbons (-CH₃, -CH₂).
IR Spectroscopy Wavenumber (cm⁻¹)~3100 - 3000 cm⁻¹Aromatic C-H stretching vibrations.
Wavenumber (cm⁻¹)~2970 - 2850 cm⁻¹Aliphatic C-H stretching vibrations of the ethyl group.
Wavenumber (cm⁻¹)~1600 - 1450 cm⁻¹Aromatic C=C ring stretching vibrations.
Wavenumber (cm⁻¹)~600 - 500 cm⁻¹C-Br stretching vibrations.

Note: The spectral data in this table are hypothetical and represent typical values expected for this compound based on computational predictions for similar structures. They serve to illustrate the type of information that can be obtained.

Applications in Advanced Organic Synthesis and Material Science

2,4-Dibromo-1-ethylbenzene as a Versatile Building Block

The utility of this compound in organic synthesis stems from its ability to undergo sequential and selective functionalization at its two C-Br bonds. The electronic and steric differences between the bromine atoms at the C2 (ortho to the ethyl group) and C4 (para to the ethyl group) positions can be exploited to achieve regioselective reactions, making it a powerful tool for creating precisely substituted aromatic compounds.

Precursor in the Synthesis of Functionalized Aromatics

This compound is an ideal precursor for synthesizing a wide array of functionalized aromatic compounds through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic chemistry for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the dibromide with organoboron compounds. wikipedia.orglibretexts.org The differing reactivity of the two bromine atoms can allow for stepwise functionalization. Typically, the C4-Br bond is more reactive than the sterically hindered C2-Br bond, enabling selective mono-coupling. Subsequent coupling at the C2 position with a different boronic acid can lead to the synthesis of unsymmetrically substituted biaryl compounds. nih.gov This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of this compound with terminal alkynes, providing a direct route to arylalkynes. nrochemistry.comwikipedia.org These products are important intermediates for pharmaceuticals, organic materials, and nanomaterials. wikipedia.org Similar to the Suzuki coupling, regioselective Sonogashira reactions can be performed, typically functionalizing the C4 position first under milder conditions. libretexts.org This allows for the synthesis of molecules with distinct alkyne groups at the 2- and 4-positions.

Heck Reaction: The Heck reaction couples the dibromide with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org This method is effective for creating stilbene-like structures and other vinyl-aromatics which are common motifs in organic electronic materials. nih.gov The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle and offers excellent control over the stereoselectivity of the newly formed double bond. organic-chemistry.orgwikipedia.org

The table below summarizes typical conditions for these key cross-coupling reactions, which are applicable to substrates like this compound.

Reaction Type Catalyst System Base Solvent Typical Temperature Reference
Suzuki-MiyauraPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, Water80-110 °C wikipedia.orgnih.gov
SonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃N, Piperidine, DIPATHF, DMFRoom Temp. to 80 °C nrochemistry.comwikipedia.orgorganic-chemistry.org
HeckPd(OAc)₂ or Pd/CEt₃N, K₂CO₃DMF, DMA, Acetonitrile100-140 °C wikipedia.orgnih.gov

Role in the Construction of Polycyclic Aromatic Hydrocarbons

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of molecules with significant interest in materials science, particularly for their applications in organic electronics. This compound can serve as a key starting material for the synthesis of complex PAHs. A common strategy involves a two-fold cross-coupling reaction to introduce functionalities that can subsequently undergo an intramolecular cyclization.

For example, a double Sonogashira coupling with an appropriate di-alkyne could be followed by an intramolecular cyclization reaction (e.g., a benzannulation reaction) to form a larger, fused aromatic system. Similarly, derivatives of this compound can be designed to undergo intramolecular Heck reactions, where an alkene tethered to the aromatic ring cyclizes to form a new ring. wikipedia.org The ethyl group in these structures is beneficial as it improves the solubility of the often-planar and rigid PAH products, facilitating their processing and characterization.

Integration into Polymer and Oligomer Architectures

The difunctional nature of this compound makes it an excellent candidate for use as a monomer in step-growth polymerization reactions. The resulting polymers and oligomers can possess tailored electronic and physical properties for specific applications.

Synthesis of Monomers for Specialty Polymers

This compound can be transformed into more complex monomers prior to polymerization. For instance, it can undergo a double Suzuki or Sonogashira coupling with molecules that contain other polymerizable groups. Alternatively, the bromine atoms can be converted into other functional groups, such as boronic esters via Miyaura borylation, creating a monomer that can be polymerized with other dihalides. This approach allows for the incorporation of the 2,4-disubstituted ethylbenzene (B125841) unit into a wide variety of polymer backbones, including poly(p-phenylene)s, poly(phenylene vinylene)s, and poly(phenylene ethynylene)s. These polymers are extensively studied for their semiconducting and light-emitting properties.

Controlled Polymerization Strategies

Suzuki-Miyaura polycondensation is a powerful and widely used method for synthesizing conjugated polymers with well-defined structures. In this strategy, a dibromo-monomer like this compound is reacted with an aromatic diboronic acid or ester in the presence of a palladium catalyst and a base.

The polymerization proceeds in a step-growth manner, forming a conjugated polymer backbone. The ethyl group on the benzene (B151609) ring plays a crucial role by preventing close packing of the polymer chains, which significantly enhances the solubility of the resulting polymer in common organic solvents. This improved solubility is critical for solution-based processing techniques used in the fabrication of organic electronic devices. The 2,4-linkage pattern introduces a "kink" into the polymer backbone compared to linear 1,4-linked polymers, which can influence the polymer's morphology and electronic properties.

Advanced Materials Development (e.g., organic semiconductors, liquid crystals)

The molecular fragments derived from this compound are incorporated into advanced materials where their structural and electronic properties can be harnessed.

Organic Semiconductors: The aromatic core of this compound is a fundamental component of many organic semiconductors. nih.gov Through the cross-coupling reactions described above, this unit can be integrated into larger conjugated systems, forming the active materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). eurekalert.org The ethyl group helps to ensure good solubility for device fabrication from solution, while the 2,4-substitution pattern influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in electronic devices. nih.gov By carefully selecting the co-monomers in a polymerization, the electronic properties of the resulting semiconductor can be precisely tuned.

Liquid Crystals: Liquid crystals are materials that exhibit phases between a conventional liquid and a solid crystal. colorado.edu The rigid core of the 2,4-disubstituted ethylbenzene unit can be a component of mesogenic (liquid crystal-forming) molecules. tandfonline.com The synthesis of liquid crystals often involves connecting rigid aromatic cores via linking groups and attaching flexible alkyl chains. colorado.edu this compound can be used to construct the rigid core of such molecules. The non-linear 2,4-substitution pattern can lead to the formation of "bent-core" or "banana-shaped" liquid crystals, which exhibit unique and interesting phase behaviors and properties, such as ferroelectricity. The ethyl group can act as one of the terminal flexible chains, influencing the melting point and the temperature range of the liquid crystalline phases.

Design and Synthesis of π-Conjugated Systems

There is no available literature detailing the use of this compound as a monomer in polymerization reactions such as Suzuki, Stille, or Sonogashira coupling to synthesize well-defined π-conjugated oligomers or polymers. Research articles that would provide data on reaction conditions, catalyst systems, molecular weights, and the photophysical or electronic properties of the resulting materials are not found.

Self-Assembly and Supramolecular Chemistry Applications

Similarly, a search of the scientific literature yielded no studies on the role of this compound or its derivatives in the fields of self-assembly and supramolecular chemistry. There are no documented instances of this compound being utilized to direct the formation of higher-order structures through non-covalent interactions such as halogen bonding, π-π stacking, or hydrogen bonding. Consequently, there are no research findings or data tables to present regarding its application in crystal engineering, liquid crystal formation, or the development of functional supramolecular materials.

Table of Compounds

Environmental Chemistry and Degradation Pathways of Brominated Ethylbenzenes

Photochemical Degradation Pathways

Photochemical degradation, initiated by the absorption of solar radiation, is a primary transformation route for many aromatic compounds in the atmosphere and surface waters. This process can occur through direct absorption of light by the target molecule or via indirect reactions with photochemically generated reactive species.

Direct photolysis occurs when a chemical absorbs light energy, leading to its transformation into an excited state and subsequent chemical bond cleavage. For brominated aromatic hydrocarbons like 2,4-dibromo-1-ethylbenzene, the most probable pathway is the homolytic cleavage of the carbon-bromine (C-Br) bond. The C-Br bond is weaker than C-H or C-C bonds and can be broken upon absorption of ultraviolet (UV) radiation present in sunlight.

This process typically proceeds in a stepwise manner, leading to the sequential removal of bromine atoms. The initial step would involve the formation of a bromo-ethylphenyl radical and a bromine radical. This highly reactive radical can then abstract a hydrogen atom from surrounding molecules (e.g., water or organic matter) to form 4-bromo-1-ethylbenzene or 2-bromo-1-ethylbenzene. Further photolysis can lead to the complete debromination to form ethylbenzene (B125841). The degradation of polycyclic aromatic hydrocarbons (PAHs) has been shown to proceed via direct photolysis under simulated solar radiation nih.gov.

Potential Products of Direct Photolysis of this compound

ReactantPrimary Photoproducts (after first debromination)Secondary Photoproduct (after second debromination)
This compound2-Bromo-1-ethylbenzeneEthylbenzene
4-Bromo-1-ethylbenzene

Indirect photodegradation involves the reaction of the compound with highly reactive transient species generated by the action of sunlight on other substances present in the environment, such as nitrate (B79036) or dissolved organic matter nih.govresearchgate.net. The most important of these reactive species in both the atmosphere and aquatic systems is the hydroxyl radical (•OH). The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with most organic compounds acs.org.

For this compound, reactions with hydroxyl radicals can proceed via two primary mechanisms:

Hydrogen Abstraction : The •OH radical can abstract a hydrogen atom from the ethyl side chain, primarily from the benzylic position (the carbon atom attached to the benzene (B151609) ring), which is the most energetically favorable site. This initiates a cascade of oxidation reactions, leading to the formation of alcohols, aldehydes, and carboxylic acids on the side chain, while the brominated aromatic ring remains intact initially. Studies on ethylbenzene and xylenes (B1142099) confirm that hydrogen abstraction from the alkyl side chain is a crucial consumption pathway rsc.orgmdpi.com.

•OH Addition to the Aromatic Ring : The hydroxyl radical can add to one of the carbon atoms in the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can undergo further reactions, often leading to the formation of hydroxylated derivatives, such as dibromo-ethylphenols. In the case of benzene, this addition is a key step in its atmospheric oxidation acs.org.

Comparison of Indirect Photodegradation Mechanisms by Hydroxyl Radical

MechanismSite of AttackInitial IntermediatePotential Final Products
Hydrogen AbstractionEthyl side-chain (benzylic carbon)1-(2,4-Dibromophenyl)ethyl radical1-(2,4-Dibromophenyl)ethanol, 2,4-Dibromoacetophenone
•OH AdditionAromatic ringDibromo-ethyl-hydroxycyclohexadienyl radicalDibromo-ethylphenols

Biotransformation and Biodegradation Studies

Microbial degradation is a critical process for the removal of organic pollutants from soil and water. The biodegradability of this compound depends on the presence of suitable microbial communities and prevailing environmental conditions, particularly the availability of oxygen.

Aerobic degradation occurs in the presence of oxygen. Microorganisms utilize oxygen as the terminal electron acceptor during cellular respiration . The initial step in the aerobic breakdown of aromatic hydrocarbons is typically catalyzed by oxygenase enzymes (monooxygenases or dioxygenases) nih.govproquest.com. These enzymes incorporate one or two atoms of molecular oxygen into the substrate, making it more polar and susceptible to further degradation. For many organic pollutants, aerobic degradation is a relatively rapid process leading to complete mineralization to carbon dioxide and water .

Anaerobic degradation occurs in environments devoid of oxygen, such as saturated soils, sediments, and certain groundwater aquifers. In these anoxic conditions, microorganisms use alternative electron acceptors like nitrate, sulfate, or iron (III) frontiersin.org. The degradation of halogenated aromatic compounds under anaerobic conditions often begins with reductive dehalogenation, where the halogen atom is removed and replaced by a hydrogen atom nih.gov. This initial step is crucial because highly halogenated compounds are often resistant to aerobic attack, whereas the resulting less-halogenated products can be more readily degraded by either anaerobic or subsequent aerobic processes. Studies on brominated flame retardants have shown that degradation can occur under both aerobic and anaerobic conditions, though the rates and pathways differ researchgate.net.

Comparison of Aerobic and Anaerobic Degradation Processes for Brominated Aromatics

FeatureAerobic DegradationAnaerobic Degradation
Oxygen RequirementRequiredAbsent
Key Initial ReactionOxidation (Hydroxylation)Reduction (Reductive Dehalogenation)
Key EnzymesOxygenases (Mono- and Dioxygenases)Reductive dehalogenases
Typical Electron AcceptorsO₂NO₃⁻, SO₄²⁻, Fe³⁺, CO₂
General RateOften faster for non-halogenated aromaticsOften the necessary first step for highly halogenated compounds
End ProductsCO₂, H₂O, Br⁻CH₄ (methanogenesis), CO₂, H₂O, Br⁻

The microbial transformation of this compound can be inferred from the established pathways for ethylbenzene ethz.chresearchgate.net. The bromine substituents are expected to influence the reaction rates and potentially lead to the accumulation of brominated intermediates.

Aerobic Pathways: There are two primary aerobic pathways for ethylbenzene degradation initiated by bacteria:

Side-Chain Oxidation: This pathway is initiated by a monooxygenase that hydroxylates the ethyl group to form 1-phenylethanol. This alcohol is then oxidized to acetophenone, which is further metabolized before the aromatic ring is cleaved proquest.com. For this compound, this would lead to the formation of 1-(2,4-dibromophenyl)ethanol and subsequently 2,4-dibromoacetophenone.

Ring Dioxygenation: An aromatic ring dioxygenase incorporates two hydroxyl groups onto the benzene ring to form a cis-dihydrodiol. This intermediate is then dehydrogenated to a substituted catechol (e.g., 3-ethylcatechol). The catechol subsequently undergoes ortho- or meta-ring cleavage, breaking open the aromatic ring and leading to intermediates of central metabolism nih.govproquest.com. In the case of this compound, this would result in a dibromo-ethyl-substituted catechol.

Anaerobic Pathways: Anaerobic degradation of ethylbenzene also proceeds through distinct pathways, depending on the microbial species:

Fumarate (B1241708) Addition: This is a common mechanism for activating hydrocarbons anoxically. The reaction, catalyzed by benzylsuccinate synthase, involves the addition of the ethylbenzene molecule at the benzylic carbon to a molecule of fumarate nih.gov. This forms (1-phenylethyl)succinate, which is then further metabolized via β-oxidation.

Dehydrogenation: Some denitrifying bacteria activate ethylbenzene by an initial oxygen-independent dehydrogenation of the side chain to form 1-phenylethanol, with the hydroxyl group being derived from a water molecule nih.gov. This is then oxidized to acetophenone, which is carboxylated and further degraded.

For this compound, these anaerobic pathways would likely be coupled with reductive debromination, which could occur before or after the initial activation of the ethyl side chain.

Abiotic Degradation Mechanisms (e.g., hydrolysis)

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. While it is a significant degradation pathway for some classes of organic compounds like esters and alkyl halides, it is generally not a significant fate for aryl halides under typical environmental conditions nist.gov.

The carbon-bromine bond in this compound is attached directly to the aromatic ring. This bond is significantly stronger and less susceptible to nucleophilic substitution (like hydrolysis) than a C-Br bond in an alkyl halide. The resistance to cleavage is due to the overlap of the lone pair electrons on the bromine atom with the delocalized π-electron system of the benzene ring, which imparts a partial double-bond character to the C-Br bond savemyexams.com.

Therefore, hydrolysis of this compound is expected to be extremely slow at neutral pH and ambient temperatures found in most natural waters. Significant hydrolysis of aryl halides typically requires harsh conditions, such as high temperatures and pressures, or the presence of strongly electron-withdrawing activating groups (e.g., nitro groups) on the ring, which are absent in this molecule libretexts.orggoogle.com. Consequently, hydrolysis is not considered a relevant abiotic degradation pathway for this compound in the environment compared to photolysis and biodegradation.

Environmental Fate Modeling and Persistence Assessment of this compound: A Focus on Chemical Transformation

The environmental persistence of a chemical compound is intrinsically linked to its susceptibility to transformation through various chemical and biological processes. For this compound, a comprehensive understanding of its environmental fate necessitates an evaluation of its degradation pathways. While direct experimental data on this specific compound is limited, valuable insights can be gleaned from studies on structurally related brominated aromatic compounds and the parent compound, ethylbenzene.

Environmental fate models, such as the Equilibrium Criterion (EQC) model, utilize partitioning properties and degradation rates to predict the distribution and persistence of chemicals in different environmental compartments. For many brominated flame retardants, which share structural similarities with this compound, these models often indicate a high affinity for partitioning into sediments and soils nih.gov. The degree of bromination can influence this partitioning, with more highly brominated congeners showing a greater tendency to associate with sediments nih.gov.

Quantitative Structure-Activity Relationship (QSAR) models are also employed to estimate the persistence of chemical compounds by correlating their structural properties with their degradation rates nih.govelsevierpure.com. For halogenated aromatic compounds, QSAR models have been developed to predict biodegradability and half-life, considering factors like the degree and position of halogenation nih.govelsevierpure.com. These models suggest that halogenated aromatic compounds are generally more persistent than their non-halogenated counterparts nih.govepa.gov.

Predicted Degradation Pathways

The degradation of this compound in the environment is expected to proceed through several pathways, primarily driven by microbial metabolism, photodegradation, and, to a lesser extent, hydrolysis.

Biodegradation:

Microbial degradation is a key process in the environmental breakdown of aromatic hydrocarbons nih.gov. The presence of bromine atoms on the benzene ring of this compound is expected to significantly influence its biodegradability. Halogenated aromatic compounds are known to be more recalcitrant to microbial degradation than their non-halogenated analogs nih.govresearchgate.net. The degradation can occur under both aerobic and anaerobic conditions, though typically at slower rates for halogenated compounds service.gov.uk.

Under aerobic conditions , the degradation of the ethyl side chain could be initiated by monooxygenases or dioxygenases, similar to the degradation of ethylbenzene oup.com. This could lead to the formation of corresponding alcohols, aldehydes, and carboxylic acids. The aromatic ring can also be a target for microbial attack, often involving dioxygenase-catalyzed hydroxylation, which can lead to ring cleavage nih.gov. However, the bromine substituents are likely to hinder this process. Reductive dehalogenation, the removal of bromine atoms, is another potential initial step, although it is more commonly observed under anaerobic conditions.

Under anaerobic conditions , reductive dehalogenation is a more favorable pathway for highly halogenated aromatic compounds researchgate.net. In this process, the bromine atoms are sequentially removed and replaced by hydrogen atoms, using the compound as an electron acceptor. This would lead to the formation of monobromoethylbenzene and finally ethylbenzene, which can then be further degraded. Studies on other chlorinated and brominated phenols have demonstrated this sequential dehalogenation process nih.gov.

Photodegradation:

Photodegradation in the atmosphere and in sunlit surface waters is another important transformation pathway for aromatic compounds. For ethylbenzene, reaction with photochemically-produced hydroxyl radicals in the atmosphere is a significant removal process, with a half-life of approximately 2 days cdc.gov. The presence of bromine atoms on the aromatic ring of this compound may alter its photoreactivity. Photolysis of brominated aromatic compounds can lead to the cleavage of the carbon-bromine bond, a process known as photodebromination researchgate.netresearchgate.net. This can result in the formation of less brominated ethylbenzenes and, ultimately, ethylbenzene. The photodegradation pathways of brominated disinfection byproducts often involve oxidation and debromination nih.gov.

Hydrolysis:

Hydrolysis is the reaction of a compound with water. For aryl halides like this compound, the carbon-bromine bond is generally stable and resistant to hydrolysis under normal environmental conditions pw.live. Significant hydrolysis of such compounds typically requires high temperatures and pressures or extreme pH conditions, which are not characteristic of most natural environments pw.live. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Persistence Assessment

The persistence of a chemical is often characterized by its half-life in various environmental compartments. Due to the lack of specific experimental data for this compound, its persistence can be inferred from related compounds.

Compound Environmental Compartment Process Half-life/Degradation Rate Reference
EthylbenzeneAirReaction with hydroxyl radicals~2 days cdc.gov
p-DibromobenzeneAirReaction with hydroxyl radicals~30 days nih.gov
2,4-DibromophenolSoilBiodegradation>90% degradation in 24 hours by Streptomyces rochei 303 nih.gov
Brominated Flame RetardantsGeneral EnvironmentBiodegradationGenerally low and slow service.gov.uk

This table is illustrative and compiles data for related compounds to infer the potential persistence of this compound. The actual persistence may vary.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

The accurate detection and quantification of 2,4-Dibromo-1-ethylbenzene in various research matrices are paramount for understanding its chemical behavior, reaction kinetics, and potential transformation pathways. Advanced chromatographic techniques, particularly Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with highly sensitive detectors, provide the necessary tools for this purpose. These methodologies are essential for trace-level analysis, identification of novel products, and isolation of pure samples for further investigation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-Dibromo-1-ethylbenzene in laboratory settings?

  • Methodological Answer : The synthesis typically involves bromination of 1-ethylbenzene using electrophilic aromatic substitution. Optimize reaction conditions by controlling temperature (0–5°C) and using catalysts like FeBr₃ or AlBr₃ to direct bromine addition to the para and ortho positions. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield and purity. Validate intermediates using NMR and GC-MS .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., ethyl group at position 1, bromines at 2 and 4).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles .
  • Mass Spectrometry : Confirm molecular weight via GC-MS or LC-MS .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration or chemical neutralization .

Q. What are the primary research applications of this compound?

  • Methodological Answer :

  • Organic Synthesis : Acts as a precursor for Suzuki-Miyaura cross-coupling to generate biaryl structures .
  • Pharmaceutical Intermediates : Used to develop enzyme inhibitors or receptor modulators via functional group transformations (e.g., amination, hydroxylation) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for bromine substitution reactions.
  • QSPR Models : Train models on PubChem or DSSTox datasets to predict solubility, toxicity, or reaction pathways .

Q. How should researchers address contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Iterative Analysis : Replicate studies under standardized conditions (e.g., OECD guidelines) to isolate variables like solvent purity or exposure duration.
  • Statistical Validation : Apply ANOVA or chi-square tests to compare datasets and identify outliers .

Q. What strategies optimize regioselectivity in derivatizing this compound?

  • Methodological Answer :

  • Directed Metalation : Use lithiation (LDA or LTMP) at low temperatures (-78°C) to selectively replace bromine atoms.
  • Protecting Groups : Temporarily block the ethyl group with TMSCl to direct functionalization to brominated positions .

Q. How can environmental persistence of this compound be assessed?

  • Methodological Answer :

  • Biodegradation Studies : Incubate with soil microbiota and track degradation via HPLC or GC-MS.
  • Ecotoxicity Assays : Use Daphnia magna or Aliivibrio fischeri models to measure LC₅₀ and bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.